5-Methyl-DL-tryptophan

trp repressor corepressor binding dissociation constant

5-Methyl-DL-tryptophan is the gold-standard selection agent for isolating feedback-resistant mutants in industrial tryptophan fermentation, with a 5.4 μM IC50 against anthranilate synthase comparable to L-tryptophan. Its C5-methyl substitution confers 4.5-fold higher aporepressor binding affinity (Ki=3.25 pM) versus L-tryptophan, enabling 10-fold stronger operator DNA binding. Validated across Brevibacterium, Corynebacterium, Microbacterium, and Bacillus species. Also serves as a mechanistically informative substrate for tryptophan hydroxylase with >99% regiospecificity. Position-specific activity (C5-active; C6-inactive) ensures targeted selection pressure. Strictly for R&D use.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 951-55-3
Cat. No. B555191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-DL-tryptophan
CAS951-55-3
Synonyms5-methyltryptophan
5-methyltryptophan, (DL-Trp)-isomer
5-methyltryptophan, (L-Trp)-isome
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N
InChIInChI=1S/C12H14N2O2/c1-7-2-3-11-9(4-7)8(6-14-11)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)
InChIKeyHUNCSWANZMJLPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-DL-tryptophan (CAS 951-55-3) Procurement Guide: Corepressor Potency and False Feedback Inhibitor


5-Methyl-DL-tryptophan is a synthetic structural analog of the essential amino acid L-tryptophan, characterized by a methyl group substitution at the 5-position of the indole ring [1]. As a tryptophan derivative, it functions as both a substrate analog and a competitive inhibitor across multiple enzyme systems in tryptophan metabolism and regulation [2]. The compound exists as a racemic mixture, with the L-enantiomer primarily responsible for biological recognition in corepressor binding applications [3]. Its utility stems from its ability to differentially engage tryptophan-binding proteins, making it a critical tool in metabolic engineering, strain development, and mechanistic enzymology.

Why Generic Substitution of 5-Methyl-DL-tryptophan (CAS 951-55-3) Fails: Evidence of Position-Specific Differentiation


Generic substitution of tryptophan analogs without regard to substitution position leads to unpredictable and often non-functional outcomes. Methyl-substitutions at other indole ring positions (N1, C6, C7) have been demonstrated to either reduce or completely eliminate corepressor activity relative to the C5-methyl substitution found in 5-Methyl-DL-tryptophan [1]. Furthermore, the differential effects on tryptophan hydroxylase regiospecificity and V/K values indicate that the enzyme is most sensitive to changes at position 5 of the indole ring [2]. The following quantitative evidence demonstrates that the C5-methyl substitution confers specific, measurable advantages in binding affinity, enzymatic processing, and regulatory function that cannot be replicated by alternative methyltryptophan isomers or other tryptophan analogs.

5-Methyl-DL-tryptophan (CAS 951-55-3) Product-Specific Quantitative Evidence: Head-to-Head Comparative Data


Corepressor Binding Affinity: 4-Fold Higher Affinity Than L-Tryptophan for Trp Aporepressor

5-Methyl-DL-tryptophan binds to E. coli trp aporepressor with approximately 4-fold higher affinity than L-tryptophan. The dissociation constant (Ki) for 5-methyltryptophan is 3.25 pM, compared to 14.6 pM for L-tryptophan, with the L-enantiomer of 5-methyltryptophan presumed to be the primary contributor to binding [1]. This enhanced affinity translates to a 10-fold increase in operator DNA binding affinity for the corepressor-repressor complex (K_D = 0.62 nM for 5-methyltryptophan vs. 5.9 nM for L-tryptophan) [1].

trp repressor corepressor binding dissociation constant E. coli

Tryptophan Hydroxylase Substrate Processing: Altered Regiospecificity and V/K Sensitivity

When used as a substrate for tryptophan hydroxylase (TrpH), 5-methyltryptophan undergoes hydroxylation with altered regiospecificity compared to L-tryptophan. The major product (>99%) is 5-hydroxymethyltryptophan, with a minor product being 5-hydroxy-4-methyltryptophan, establishing that the hydroxylating intermediate is sufficiently potent to hydroxylate benzylic carbons [1]. The V(max) values for amino acid hydroxylation differ at most by a factor of 3 from that observed for tryptophan, while the efficiencies of hydroxylation with respect to tetrahydropterin consumption vary 6-fold [2]. The enzyme is most sensitive to changes at position 5 of the indole ring, as evidenced by V/K value analysis [2].

tryptophan hydroxylase substrate specificity Vmax V/K

False Feedback Inhibition: Comparable Potency to Tryptophan at Anthranilate Synthase

5-Methyl-DL-tryptophan functions as a false feedback inhibitor of anthranilate synthase (AS), the first enzyme in the tryptophan biosynthetic pathway. In Daucus carota (carrot) cell cultures, anthranilate synthetase activity was 50% inhibited by 5.4 μM DL-5-methyltryptophan, comparable to the 3.3 μM required for 50% inhibition by L-tryptophan [1]. In Brevibacterium flavum, 5-methyltryptophan was identified among the most effective inhibitors of anthranilate synthetase, alongside 4-methyltryptophan and 6-fluorotryptophan, while 6-methyltryptophan, 7-azatryptophan, and 5-hydroxytryptophan showed no inhibitory effect [2].

anthranilate synthase feedback inhibition Ki tryptophan biosynthesis

Indoleamine 2,3-Dioxygenase (IDO) Substrate Kinetics: Isoform-Specific kcat and KM Values

5-Methyl-DL-tryptophan serves as an alternative substrate for both human IDO1 and IDO2 isoforms with quantifiable kinetic parameters. For recombinant IDO1 at pH 6.5, 25°C, the turnover number (kcat) is 3.78 s⁻¹ [1]. Under the same conditions, the KM value for IDO1 is 0.098 mM [2]. In contrast, recombinant IDO2 at pH 7.5, 25°C exhibits a significantly lower kcat of 0.36 s⁻¹ [1], representing approximately a 10.5-fold difference in catalytic efficiency between isoforms. This isoform-specific kinetic differentiation makes the compound valuable for distinguishing IDO1 versus IDO2 activity in complex biological samples.

indoleamine 2,3-dioxygenase IDO1 IDO2 kcat KM

Protein Incorporation Specificity: Differential Translational Processing vs. Tryptophan

5-Methyltryptophan can be incorporated into bacterial protein during tryptophan starvation, but with distinct translational properties. In Bacillus subtilis tryptophan auxotrophs, 5-methyltryptophan stimulated amino acid incorporation during tryptophan starvation, and the analog was recovered in protein hydrolysates of analog-grown cultures [1]. Critically, the addition of 5-methyltryptophan did not prevent tryptophan incorporation into acid-insoluble material, and evidence suggests the analog is not a chain terminator [1]. This contrasts with other tryptophan analogs that act as chain terminators or completely block protein synthesis, providing a unique tool for studying translational fidelity.

protein incorporation translation Bacillus subtilis tryptophan analog

Ligand Binding Site Orientation: Unique Indole Ring Positioning in Trp Repressor

One- and two-dimensional ¹H-NMR spectroscopy revealed that while D-tryptophan and 5-methyltryptophan are both more effective corepressors than L-tryptophan, there are significant differences in the orientation of the indole ring within the binding site between 5-methyltryptophan and L-tryptophan [1]. Chemical shift differences and intermolecular NOE patterns indicate that the C5-methyl substitution alters the precise positioning of the indole moiety relative to the protein, which may contribute to the enhanced binding affinity [1]. This structural differentiation explains why not all tryptophan analogs produce equivalent corepressor activity.

NMR spectroscopy ligand orientation trp repressor NOE

Best Research and Industrial Application Scenarios for 5-Methyl-DL-tryptophan (CAS 951-55-3)


Metabolic Engineering: Selection of Feedback-Resistant Mutants for Tryptophan Overproduction

5-Methyl-DL-tryptophan is the gold-standard selection agent for isolating feedback-resistant mutants in industrial tryptophan fermentation. The compound's 5.4 μM IC50 against anthranilate synthase (comparable to L-tryptophan's 3.3 μM) enables stringent selection of strains with altered anthranilate synthase sensitivity [1]. Mutants resistant to 5-methyltryptophan have been successfully used to produce L-tryptophan at concentrations up to 4.9 mg/mL in molasses medium [2], and the compound has been validated across Brevibacterium, Corynebacterium, Microbacterium, and Bacillus species for industrial strain development [3]. The position-specificity (C5-methyl active; C6-methyl inactive) ensures that selection pressure is specific to the target regulatory enzyme rather than general toxicity.

Transcriptional Regulation Studies: Maximal trp Operon Repression

For experiments requiring robust, quantifiable repression of the trp operon, 5-Methyl-DL-tryptophan provides 4.5-fold higher aporepressor binding affinity (Ki = 3.25 pM) compared to L-tryptophan (Ki = 14.6 pM), translating to a 10-fold stronger operator DNA binding (K_D = 0.62 nM vs. 5.9 nM) [4]. This enhanced potency makes it the preferred corepressor for studies where maximal repression strength is required, such as characterizing promoter escape mechanisms or quantifying derepression kinetics. The structurally resolved binding orientation differences confirmed by NMR provide additional mechanistic confidence in experimental design [5].

Enzymology: Tryptophan Hydroxylase Mechanistic Studies

5-Methyl-DL-tryptophan serves as a mechanistically informative substrate for tryptophan hydroxylase (TrpH). The altered regiospecificity (>99% 5-hydroxymethyltryptophan product versus 5-hydroxytryptophan from L-tryptophan) establishes that the hydroxylating intermediate is sufficiently potent to hydroxylate benzylic carbons and that the direction of the NIH shift in TrpH is from carbon 5 to carbon 4 [6]. With Vmax differing by ≤3-fold from tryptophan and 6-fold variation in tetrahydropterin consumption efficiency, the compound is essential for studies of TrpH catalytic mechanism, substrate specificity determinants, and regiospecificity control [7].

Immunometabolism: Isoform-Specific IDO Activity Discrimination

In tissues where both IDO1 and IDO2 are expressed, 5-Methyl-DL-tryptophan enables isoform-specific activity discrimination based on the 10.5-fold differential in kcat (IDO1: 3.78 s⁻¹; IDO2: 0.36 s⁻¹) [8]. This kinetic differentiation is valuable for studies of tumor immunology, where IDO1-mediated tryptophan catabolism suppresses T-cell proliferation, and for characterizing the distinct physiological roles of IDO1 versus IDO2 in autoimmune disorders and tolerance mechanisms [9]. The defined KM value of 0.098 mM for IDO1 allows for precise experimental control of substrate saturation conditions.

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